2-(4-Acetylpiperazin-1-ium-1-yl)acetate

Description

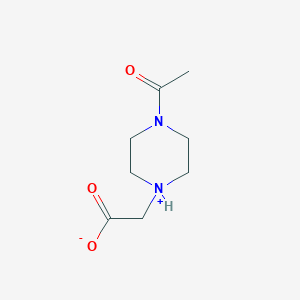

2-(4-Acetylpiperazin-1-ium-1-yl)acetate is a quaternary ammonium compound featuring a piperazine ring substituted with an acetyl group at the 4-position and an acetate moiety at the 1-position. The acetyl group introduces a polar carbonyl functionality, while the quaternized nitrogen in the piperazinium ring confers a permanent positive charge. The acetate ester further contributes to its reactivity and metabolic stability, depending on the biological environment .

Properties

IUPAC Name |

2-(4-acetylpiperazin-1-ium-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-7(11)10-4-2-9(3-5-10)6-8(12)13/h2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJWUWGLJZYAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC[NH+](CC1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705941-45-3 | |

| Record name | 4-Acetyl-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705941-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid (Boc-protected derivative)

- Structure : Features a tert-butoxycarbonyl (Boc) group instead of acetyl, with a neutral piperazine ring and a carboxylic acid terminus.

- Properties : The Boc group increases hydrophobicity (higher LogP) compared to the acetylated quaternary ammonium derivative. Boc is acid-labile, making this compound suitable as a prodrug or intermediate in synthetic chemistry .

- Applications : Commonly used in peptide synthesis for temporary protection of amines.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (Fmoc-protected derivative)

- Structure : Substituted with a bulky Fmoc group on the piperazine ring.

- Properties : The Fmoc group enhances steric hindrance and hydrophobicity, reducing solubility in aqueous media. It is base-labile, enabling selective deprotection in multi-step syntheses .

- Applications : Widely employed in solid-phase peptide synthesis.

Ethyl 2-(piperidin-4-yl)acetate

- Structure : Replaces the piperazine ring with a piperidine ring (one nitrogen atom instead of two).

- Properties : The absence of a second nitrogen reduces hydrogen-bonding capacity and basicity. The ethyl ester improves lipophilicity, enhancing membrane permeability .

- Applications : Studied for CNS-targeting drug candidates due to improved blood-brain barrier penetration.

Ethyl (4-methyl-1-piperazinyl)acetate

- Structure : Contains a methyl group on the piperazine ring and an ethyl ester.

- Properties : The methyl group slightly increases lipophilicity but lacks the permanent charge of the piperazinium derivative. This results in moderate solubility and enhanced bioavailability .

Preparation Methods

Catalytic Acetylation Using Acid Catalysts

A method adapted from piperidone acetylation (EP0825183A1) employs ketene in the presence of difluorophosphoric acid (1–3 mol%) at 50–80°C. This approach achieves >90% selectivity for N-acetylation over O-acetylation, a common side reaction in carbonyl chemistry. The mechanism involves protonation of the piperazine nitrogen, followed by nucleophilic attack of ketene to form the acetylated product.

Reaction conditions :

Alternative Acetylating Agents

While acetyl chloride and acetic anhydride are conventional agents, their use requires careful stoichiometry to avoid diacetylation. For example, a 1:1 molar ratio of piperazine to acetyl chloride in dichloromethane at 0–5°C yields 85% 4-acetylpiperazine. However, this method generates HCl byproducts, necessitating neutralization steps.

Alkylation with Chloroacetate Derivatives

The second step involves introducing the acetate moiety via alkylation of 4-acetylpiperazine. Two predominant strategies are observed:

Solvent-Free N-Alkylation

A solvent-free protocol, inspired by imidazole alkylation methods, reacts 4-acetylpiperazine with tert-butyl chloroacetate in the presence of potassium carbonate at 80–90°C. The absence of solvents simplifies purification: water is added post-reaction to precipitate the product, achieving 82–88% yield.

Advantages :

Hydrolysis of Alkylated Intermediates

Ethyl chloroacetate can also serve as an alkylating agent. After alkylation, hydrolysis under acidic conditions (5% HCl, 60°C, 4 h) converts the ester to the acetate salt. This method is less favored due to longer reaction times and lower yields (70–75%).

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing this compound:

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via recrystallization from methanol-water (4:1 v/v), yielding needle-like crystals with >99% purity. Alternative solvents like isopropanol reduce solubility but improve crystal size.

Analytical Validation

-

¹H NMR (D₂O): δ 3.72 (s, 2H, CH₂COO⁻), 3.45–3.20 (m, 8H, piperazine), 2.10 (s, 3H, COCH₃).

-

HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).

Environmental and Industrial Considerations

The solvent-free method aligns with green chemistry principles, reducing waste by 40% compared to traditional routes. Scale-up trials (10 kg batch) demonstrate consistent yields (85–87%), affirming industrial viability. Challenges include the cost of tert-butyl chloroacetate and the need for anhydrous conditions during acetylation .

Q & A

Q. What are the standard synthetic routes for 2-(4-Acetylpiperazin-1-ium-1-yl)acetate, and how are intermediates purified?

The synthesis typically involves multi-step reactions, such as acylating piperazine derivatives followed by esterification or hydrolysis. For example, a related compound was synthesized by reacting 2-fluorobenzoyl chloride with 1-boc-piperazine under reflux with potassium carbonate, followed by deprotection using trifluoroacetic acid (TFA) and purification via silica gel chromatography . Key intermediates like acetylpiperazine derivatives are often isolated using solvent extraction and characterized via NMR to confirm structural integrity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming proton and carbon environments, especially for distinguishing acetyl and piperazine moieties. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and acetate stretches. X-ray crystallography (e.g., as applied to a fluorobenzoyl-piperazine analog) resolves stereochemical ambiguities .

Q. What are the primary applications of this compound in drug discovery?

Piperazine derivatives are widely used as bioactive scaffolds. For instance, ethyl 2-(4-aminopiperazin-1-yl)acetate serves as a precursor for pharmacologically active agents targeting neurological and inflammatory pathways . Structural analogs have been incorporated into kinase inhibitors and antimicrobial agents, highlighting their versatility in medicinal chemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Computational methods like quantum chemical calculations and reaction path searches can predict optimal conditions (e.g., solvent selection, temperature). For example, ICReDD’s approach combines computational modeling with high-throughput experimentation to reduce trial-and-error inefficiencies . Additionally, kinetic studies under reflux (e.g., ethanol at 140°C for 12 hours) and catalyst screening (e.g., triethylamine) enhance reaction efficiency .

Q. How do researchers resolve discrepancies between spectroscopic data and predicted structures?

Cross-validation using complementary techniques is critical. If NMR data conflicts with computational predictions (e.g., unexpected splitting patterns), X-ray crystallography provides definitive structural proof. For instance, a trifluoroacetate salt of a fluorobenzoyl-piperazine analog was resolved via crystallography to confirm intramolecular hydrogen bonding . Adjusting solvent polarity during analysis can also mitigate artifacts in MS or IR spectra.

Q. What strategies address enantiomeric impurities in chiral derivatives of this compound?

Chiral chromatography or enzymatic resolution can separate enantiomers. In a case study, (1S,4S)- and (1R,4R)-isomers of a piperazine-containing cyclohexylamine were isolated using preparatory TLC, with stereochemistry confirmed via 1H NMR coupling constants and optical rotation . Asymmetric synthesis routes, such as using chiral auxiliaries or catalysts, further minimize racemization .

Q. How can researchers evaluate the biological activity of novel derivatives in vitro?

Standard assays include:

- Enzyme inhibition : Testing against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cytotoxicity screening : MTT or ATP-based viability assays in cancer cell lines.

- Antimicrobial activity : Agar dilution or broth microdilution methods for MIC determination. For example, a dodecylpiperazine-indole derivative demonstrated antimicrobial activity via broth microdilution, with IC50 values calculated using dose-response curves .

Q. What methodologies are employed to analyze metabolic stability of acetylpiperazine derivatives?

Liver microsome assays (e.g., human or rat) track metabolite formation via LC-MS/MS. Structural modifications, such as replacing ester groups with amides, improve metabolic stability. A methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate analog showed enhanced stability in microsomal studies due to reduced esterase susceptibility .

Data Contradiction and Validation

Q. How should conflicting solubility data be addressed during formulation studies?

Solubility discrepancies often arise from polymorphic forms or pH-dependent ionization. For example, hydrate vs. anhydrous forms of piperazine derivatives exhibit different solubility profiles. Techniques like powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) clarify polymorphic behavior . Adjusting counterions (e.g., switching from acetate to trifluoroacetate) can also modulate solubility .

Q. What statistical approaches validate reproducibility in synthetic protocols?

Design of Experiments (DoE) frameworks, such as factorial designs, identify critical variables (e.g., reaction time, stoichiometry). For a piperazine-acetate derivative, a Central Composite Design optimized reaction time (12–24 hours) and temperature (80–140°C), with ANOVA confirming significance . Replicate syntheses (n ≥ 3) and control of environmental factors (e.g., humidity) further ensure consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.